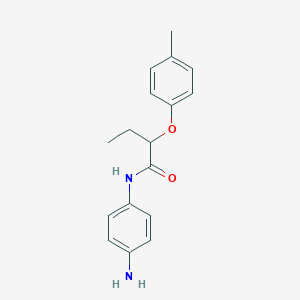

N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide

Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups. The systematic name this compound accurately describes the molecular structure through its hierarchical naming system. The primary name indicates that the compound is derived from butanamide, with the nitrogen atom bearing a 4-aminophenyl substituent and the alpha carbon of the butanamide chain bearing a 4-methylphenoxy group. Alternative nomenclature systems recognize this compound as N-(4-Aminophenyl)-2-(p-tolyloxy)butanamide, where the p-tolyloxy designation specifically refers to the para-substituted methylphenoxy group. This naming convention follows the established protocol where p-tolyl represents the 4-methylphenyl group, providing clarity in chemical communication and database searches.

The compound is also known by several synonymous names in chemical literature and commercial databases. These include the more descriptive systematic name that explicitly identifies the positioning of functional groups within the molecular framework. The MDL number MFCD09997335 serves as an additional identifier in chemical databases, facilitating cross-referencing across different chemical information systems. The canonical Simplified Molecular Input Line Entry System representation CC1C=CC(=CC=1)OC(CC)C(=O)NC1C=CC(N)=CC=1 provides a linear notation that completely describes the molecular connectivity and can be used for computational analysis and database searches.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₂₀N₂O₂ provides fundamental information about the atomic composition of this compound, indicating the presence of seventeen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This molecular composition results in a calculated molecular weight of 284.35 grams per mole, which has been confirmed through high-resolution mass spectrometry analysis. The exact mass determination yields a value of 284.15248 daltons, providing precise molecular weight information essential for analytical chemistry applications and structural confirmation.

The molecular weight analysis reveals important insights into the compound's physical and chemical properties. The relatively moderate molecular weight places this compound in a favorable range for potential pharmaceutical applications, as it falls within the typical molecular weight parameters associated with drug-like molecules. The distribution of heteroatoms within the molecular framework, specifically the two nitrogen atoms and two oxygen atoms, contributes to the compound's hydrogen bonding capacity and overall polarity characteristics.

Crystallographic Data and Three-Dimensional Conformational Studies

While specific crystallographic data for this compound is not extensively documented in the available literature, computational three-dimensional conformational analysis provides valuable insights into the molecular geometry and spatial arrangement of functional groups. The compound exhibits significant conformational flexibility due to the presence of rotatable bonds within the butanamide linker and the phenoxy ether connection. The total number of rotatable bonds is calculated to be five, indicating substantial conformational freedom that may influence the compound's biological activity and intermolecular interactions.

The three-dimensional structure reveals that the molecule can adopt multiple conformational states, with the phenoxy and aminophenyl groups capable of rotating around their respective connecting bonds. This conformational flexibility is particularly important for understanding the compound's potential binding modes with biological targets and its overall pharmacokinetic properties. The spatial arrangement of the amino group on the phenyl ring and the methylphenoxy substituent creates distinct regions of the molecule with different electronic and steric properties.

Computational modeling suggests that the compound preferentially adopts conformations where the aromatic rings are positioned to minimize steric hindrance while maintaining favorable electronic interactions. The butanamide chain provides sufficient flexibility to allow the aromatic systems to orient themselves in energetically favorable positions. These conformational studies are essential for understanding the compound's three-dimensional pharmacophore and its potential interactions with biological macromolecules.

Spectroscopic Characterization (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic characterization of this compound involves multiple analytical techniques that provide comprehensive structural information. Nuclear Magnetic Resonance spectroscopy would be expected to show characteristic signals corresponding to the various functional groups present in the molecule. The ¹H Nuclear Magnetic Resonance spectrum would display signals for the aromatic protons of both phenyl rings, the methyl group of the p-tolyl substituent, the methylene protons of the butanamide chain, and the amino group protons.

The aromatic region of the ¹H Nuclear Magnetic Resonance spectrum would exhibit complex multipets corresponding to the substituted benzene rings. The p-methylphenoxy group would show characteristic patterns for para-disubstituted benzene, while the aminophenyl group would display signals consistent with para-substitution. The methyl group attached to the phenyl ring would appear as a singlet, typically around 2.3 parts per million. The butanamide chain would contribute signals for the alpha proton adjacent to the oxygen atom and the methylene protons, with coupling patterns providing information about the chain conformation.

Infrared spectroscopy would reveal characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The amino group would produce characteristic N-H stretching vibrations, typically appearing as two bands due to symmetric and asymmetric stretching modes. The carbonyl group of the amide would show a strong absorption band around 1650-1680 cm⁻¹, while the aromatic C-H stretching vibrations would appear in the 3000-3100 cm⁻¹ region. The phenoxy ether linkage would contribute C-O stretching vibrations around 1200-1300 cm⁻¹.

Mass spectrometry analysis confirms the molecular weight and provides structural information through fragmentation patterns. The molecular ion peak at m/z 284 corresponds to the intact molecule, while characteristic fragment ions would result from cleavage of specific bonds within the molecule. Common fragmentation patterns would include loss of the methylphenoxy group, formation of aminophenyl cation fragments, and cleavage of the amide bond to produce characteristic fragments that confirm the structural assignment.

Computational Chemistry Insights: DFT Calculations and Molecular Orbital Analysis

Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. These computational studies reveal important information about the compound's electronic distribution, frontier molecular orbitals, and chemical reactivity patterns. The calculated molecular properties include important parameters such as the logarithm of the partition coefficient (LogP), topological polar surface area, and hydrogen bonding characteristics that are crucial for understanding the compound's physicochemical behavior.

The Topological Polar Surface Area of the molecule, which represents the surface area occupied by polar atoms, provides insights into the compound's membrane permeability and bioavailability characteristics. The presence of both amino and carbonyl functional groups contributes to the overall polarity of the molecule and influences its hydrogen bonding capacity. Computational analysis indicates that the compound possesses two hydrogen bond donor sites and three hydrogen bond acceptor sites, which significantly influence its intermolecular interaction patterns.

| Computational Property | Value | Significance |

|---|---|---|

| Topological Polar Surface Area | 64.35 Ų | Membrane permeability indicator |

| LogP | 4.02750 | Lipophilicity measure |

| Hydrogen Bond Donors | 2 | Interaction capacity |

| Hydrogen Bond Acceptors | 3 | Binding potential |

| Rotatable Bonds | 5 | Conformational flexibility |

Frontier molecular orbital analysis reveals the distribution of electron density within the molecule and identifies reactive sites for potential chemical transformations. The Highest Occupied Molecular Orbital is typically localized on the amino group and the aromatic systems, while the Lowest Unoccupied Molecular Orbital is often associated with the carbonyl group and the electron-deficient aromatic regions. These orbital characteristics provide insights into the compound's potential electrophilic and nucleophilic reaction sites.

The calculated electrostatic potential surface mapping reveals regions of positive and negative charge distribution across the molecular surface, which is crucial for understanding intermolecular interactions and potential binding modes with biological targets. The amino group regions typically exhibit negative electrostatic potential, making them attractive to positively charged species, while the aromatic regions and carbonyl oxygen contribute to the overall charge distribution pattern.

Properties

IUPAC Name |

N-(4-aminophenyl)-2-(4-methylphenoxy)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-3-16(21-15-10-4-12(2)5-11-15)17(20)19-14-8-6-13(18)7-9-14/h4-11,16H,3,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERDHZNKMMVRQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation via Carboxylic Acid Derivatives

- Starting from 4-aminophenyl derivatives, the primary amino group is coupled with a suitable acid chloride or activated acid derivative of the butanamide core.

- Typical reagents include coupling agents such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , often in the presence of catalytic DMAP (4-Dimethylaminopyridine) .

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |

| Temperature | Room temperature to 50°C |

| Time | 12-24 hours |

- High yield (~85–90%)

- Suitable for scale-up

- Minimal by-products

- Requires pre-activation of carboxylic acid derivatives

- Sensitive to moisture

Multi-step Synthesis via Phenoxy and Amino Precursors

- Synthesis begins with 4-methylphenol (p-cresol) undergoing etherification to introduce the phenoxy group.

- The phenol is reacted with 4-chlorobutyric acid derivatives to form the ether linkage.

- The amino group is introduced via nitration-reduction or amination reactions .

Preparation of 4-(4-methylphenoxy)butyric acid:

- Etherification of p-cresol with 4-chlorobutyric acid derivatives using potassium carbonate or sodium hydride as base.

- Reaction conditions: Elevated temperature (~150°C), inert atmosphere, solvent such as acetone or DMF .

-

- Activation of the acid (e.g., as acid chloride) followed by coupling with 4-aminophenylamine .

| Reagent | Condition |

|---|---|

| Sodium hydride | 150°C, inert atmosphere |

| Solvent | DMF or acetone |

| Reaction time | 1–2 hours |

Alternative Route: Using Methyl Ester Intermediates

- Synthesis of methyl esters of 4-aminophenylbutyric acid, followed by amidation.

- Esterification achieved via reaction with methanol in the presence of thionyl chloride or acid catalysts .

- Subsequent hydrolysis yields the free acid, which is then coupled to aromatic amines.

- This route simplifies purification, avoids moisture-sensitive steps, and yields high purity products (~85%).

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Purity | Notes |

|---|---|---|---|---|---|---|

| Direct amidation | 4-aminophenyl derivative + acid chloride | DCC, DMAP | Room temp to 50°C, 12–24 h | 85–90 | >99 | Suitable for large scale |

| Etherification + coupling | p-cresol + 4-chlorobutyric acid | NaH, DMF | 150°C, inert, 1–2 h | 90+ | >99 | Simplified, high yield |

| Ester route | 4-aminophenylbutyric acid methyl ester | Thionyl chloride, NaOH | Reflux, 4–6 h | 85 | High | Avoids moisture issues |

Research Findings and Industrial Relevance

- Patented methods favor the use of sodium hydride over potassium hydroxide, which simplifies the process and enhances yield and purity.

- Recrystallization from methanol or other solvents is employed for purification.

- The reaction temperature for etherification is optimized around 150°C to maximize yield.

- The multi-step approach allows for scalable synthesis suitable for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide undergoes various chemical reactions, including:

Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkoxides, thiolates, and amines are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminophenyl group may yield nitro derivatives, while reduction can produce primary amines or alcohols .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in the development of new materials and pharmaceuticals.

Biology

- Enzyme Inhibition : Research indicates that N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide may act as an enzyme inhibitor. Studies have shown its potential to inhibit pro-inflammatory cytokines such as IL-1β and IL-6, which are crucial in inflammatory responses. This inhibition suggests its utility in developing anti-inflammatory drugs .

- Anti-inflammatory Properties : In vitro studies have demonstrated that derivatives of this compound can significantly reduce mRNA expression levels of inflammatory cytokines, indicating its potential therapeutic role in conditions like rheumatoid arthritis and asthma .

Medicine

- Pharmaceutical Development : The compound is being investigated for its anti-inflammatory and antimicrobial properties. Its ability to mimic natural substrates allows it to effectively inhibit enzymes involved in inflammatory pathways, making it a candidate for drug development targeting inflammatory diseases .

- Toxicological Studies : Evaluations of hepatotoxicity have shown that certain derivatives maintain low toxicity levels while exerting significant anti-inflammatory effects, supporting their potential use in clinical settings .

Case Study 1: Inhibition of Cytokines

In a study involving the synthesis of benzoxazole derivatives containing the 4-amino-butanamide moiety, compounds were evaluated for their ability to inhibit IL-1β and IL-6 mRNA expression. Results indicated that specific derivatives showed potent inhibition in vitro and reduced inflammatory responses in vivo without hepatotoxicity .

Case Study 2: Asthma Treatment Potential

Research on the anti-inflammatory effects of this compound derivatives revealed their potential as treatments for asthma by inhibiting 5-lipoxygenase (5-LOX), thus decreasing airway hypersensitivity .

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The aminophenyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The phenoxy group may interact with hydrophobic regions of proteins or membranes, affecting their stability and activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of butanamide derivatives are highly dependent on substituent variations. Below is a comparative analysis with key analogs:

Key Observations:

- C2 Substituents: The 4-methylphenoxy group (Target) is less sterically hindered compared to ethynyl-quinolyloxy (D.1.8, D.1.10), suggesting divergent biological targets.

Biological Activity

N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure that contributes to its biological properties. The compound's formula is , and it contains an amine group, a butanamide moiety, and a phenoxy group, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The compound may exert anti-inflammatory effects by inhibiting specific enzymes that play a role in inflammatory responses. This inhibition can lead to a reduction in the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial mediators in inflammatory diseases.

Anti-Inflammatory Effects

Research has indicated that derivatives of butanamide compounds, including this compound, exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can suppress the expression of IL-6 and IL-1β mRNA in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory conditions .

Cytotoxicity

In addition to anti-inflammatory activity, some studies have explored the cytotoxic effects of this class of compounds on cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the phenoxy and butanamide groups can enhance or diminish cytotoxicity against specific cancer cells. For example, certain derivatives demonstrated effective inhibition of DNA methyltransferases (DNMTs), which are implicated in cancer progression, thus providing a dual mechanism of action—anti-inflammatory and anticancer .

Research Findings

Recent studies have synthesized various derivatives of this compound to evaluate their biological activities. Key findings include:

- Cytotoxicity Assays : Compounds similar to this compound were tested on leukemia cell lines, revealing EC50 values indicating potent cytotoxic effects comparable to established chemotherapeutic agents .

- In Vivo Studies : Animal models have shown that these compounds can significantly reduce inflammation markers without hepatotoxicity, indicating a favorable safety profile for potential therapeutic use .

Data Summary

| Study | Activity | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory | Inhibition of IL-6 and IL-1β mRNA expression |

| Study 2 | Cytotoxicity | EC50 values indicating potent activity against leukemia cells |

| Study 3 | In vivo efficacy | Reduction in ALT and AST levels post-treatment |

Case Studies

- Case Study on Anti-Inflammatory Activity : A study involving LPS-induced inflammation models demonstrated that this compound derivatives significantly suppressed pro-inflammatory cytokines without causing liver damage, suggesting their potential as anti-inflammatory agents .

- Cytotoxic Effects in Cancer Research : In vitro assays showed that certain derivatives inhibited DNMTs effectively, leading to re-expression of silenced genes in cancer cells. This highlights the compound's potential role in epigenetic therapy for cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via amidation reactions between 4-aminophenyl derivatives and activated carboxylic acid intermediates (e.g., 4-methylphenoxybutanoic acid chloride). Key steps include:

- Coupling Reagents : Use HATU or EDC/HOBt to activate the carboxyl group for efficient amide bond formation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction temperature (0–25°C) to minimize side products like unreacted starting materials .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm the presence of the aminophenyl group (δ 6.5–7.0 ppm aromatic protons) and butanamide backbone (δ 1.8–2.5 ppm for methylene groups) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS to verify molecular ion peaks (expected m/z ~314.4 [M+H]) and purity (>95%) .

- FTIR : Detect amide C=O stretch (~1650 cm) and N–H bending (~1550 cm) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer :

- pH Stability : The amino group is prone to protonation below pH 3, affecting solubility. Use buffered solutions (pH 6–8) for biological assays to maintain stability .

- Thermal Stability : Decomposition occurs above 150°C. Store at 2–8°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data (e.g., inconsistent enzyme inhibition or cytotoxicity results)?

- Methodological Answer :

- Batch Reproducibility : Verify compound purity via HPLC and elemental analysis. Impurities (e.g., unreacted 4-methylphenol) may interfere with assays .

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. Pre-solubilize the compound in DMSO (<0.1% final concentration) to avoid solvent toxicity .

- Control Experiments : Include structurally similar analogs (e.g., N-(4-Aminophenyl)butanamide) to isolate the effect of the 4-methylphenoxy moiety .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-methylphenoxy group in target binding?

- Methodological Answer :

- Analog Synthesis : Replace 4-methylphenoxy with 4-chloro- or 4-methoxyphenoxy groups to assess electronic effects .

- Computational Modeling : Perform docking studies (AutoDock Vina) using crystallographic data of target proteins (e.g., COX-2 or tubulin) to identify key hydrophobic interactions .

- Biological Testing : Compare IC values in enzyme inhibition assays (e.g., cyclooxygenase) to correlate substituent effects with activity .

Q. What experimental approaches validate the compound’s mechanism of action in modulating specific biological pathways (e.g., inflammation or apoptosis)?

- Methodological Answer :

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells (e.g., NF-κB or caspase-3 pathways) .

- Protein Interaction Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity with putative targets like tubulin or kinases .

- In Vivo Models : Administer the compound in murine inflammation models (e.g., carrageenan-induced paw edema) with dose-response analysis .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility and partition coefficients (logP) for this compound?

- Methodological Answer :

- Solubility Testing : Use shake-flask method in PBS (pH 7.4) and n-octanol to experimentally determine logP. Compare with predicted values (e.g., ChemAxon) .

- Aggregation Checks : Perform dynamic light scattering (DLS) to detect nanoaggregates, which may falsely reduce apparent solubility .

Q. What methods confirm the absence of off-target effects in cellular assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.